5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride
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Overview
Description
5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride: is a chemical compound with the molecular formula C4H8N4.2ClH . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazole compounds.
Scientific Research Applications
Chemistry: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is used as a building block in the synthesis of more complex chemical compounds. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study enzyme interactions and as a potential inhibitor of certain biological pathways .
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
5-Methyl-1H-pyrazole: A simpler derivative of pyrazole with similar chemical properties.
5-Bromo-1-methyl-1H-pyrazole: Another derivative with a bromine substituent, used in different chemical reactions.
Uniqueness: 5-Hydrazino-1-methyl-1H-pyrazole dihydrochloride is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
(2-methylpyrazol-3-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-8-4(7-5)2-3-6-8;;/h2-3,7H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCFVQMNXUNANK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955564-51-8 |
Source
|
Record name | 3-hydrazinylidene-2-methyl-2,3-dihydro-1H-pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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